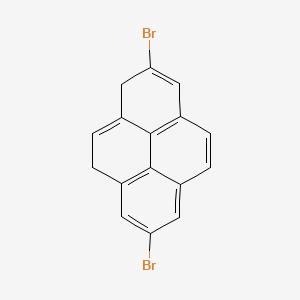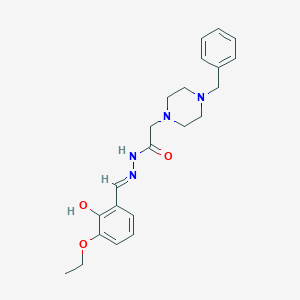
2-(4-Benzyl-1-piperazinyl)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring, a benzyl group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Formation of the benzylidene derivative: The acetohydrazide is then reacted with 3-ethoxy-2-hydroxybenzaldehyde under reflux conditions to form the benzylidene derivative.
Formation of the final compound: The benzylidene derivative is then reacted with 4-benzylpiperazine under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features.
Pharmacology: The compound could be studied for its interactions with biological targets.
Chemical Biology: It may be used as a probe to study biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(3-methoxy-2-hydroxybenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)propionohydrazide
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C22H28N4O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-6-9-19(22(20)28)15-23-24-21(27)17-26-13-11-25(12-14-26)16-18-7-4-3-5-8-18/h3-10,15,28H,2,11-14,16-17H2,1H3,(H,24,27)/b23-15+ |
InChI Key |
OVNFIPYFMJOKFG-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


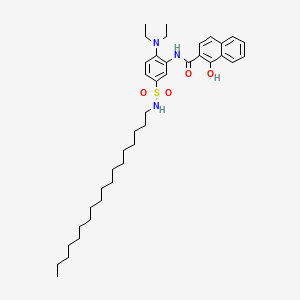
![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
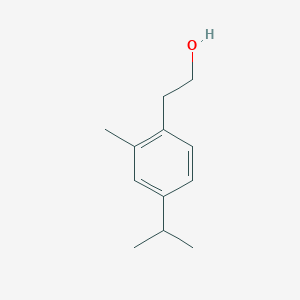
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12040960.png)

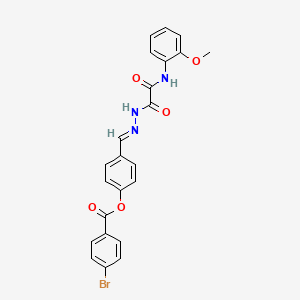
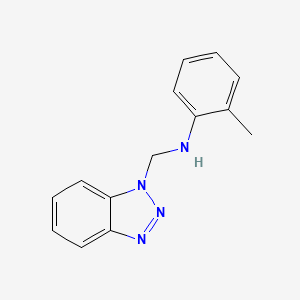
![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
